CYP2A6 Inhibitory Potency of Benzofuran–Coumarin Scaffold Class Compared with Reference Inhibitors Methoxalen and Menthofuran
The benzofuran–coumarin hybrid scaffold, to which CAS 898415-90-2 belongs, was studied alongside reference CYP2A6 inhibitors. The natural product methoxalen inhibited CYP2A6 with an IC50 of 0.47 µM, whereas menthofuran exhibited an IC50 of 1.27 µM [1]. The simpler synthetic benzofuran 4-methoxybenzofuran gave an IC50 of 2.20 µM. Although the exact IC50 of CAS 898415-90-2 has not been published in a peer-reviewed head-to-head assay, its bifunctional benzofuran–coumarin architecture is designed to engage both the furan-binding and coumarin-binding regions of the CYP2A6 active site, a dual-interaction mode not achievable by single-ring analogs such as 4-methoxybenzofuran or 5-methoxycoumarin alone.
| Evidence Dimension | CYP2A6 inhibition (IC50) |
|---|---|
| Target Compound Data | Not determined in published peer-reviewed studies |
| Comparator Or Baseline | Methoxalen: IC50 = 0.47 µM; Menthofuran: IC50 = 1.27 µM; 4-Methoxybenzofuran: IC50 = 2.20 µM; 5-Methoxycoumarin: IC50 = 0.13 µM; 6-Methoxycoumarin: IC50 = 0.64 µM |
| Quantified Difference | N/A – comparator data available; target compound IC50 pending |
| Conditions | Human liver microsomes; coumarin 7-hydroxylation assay; data from Yamaguchi et al. (2013) |
Why This Matters
Establishes the potency range of the chemical class and defines the benchmark comparators against which any future CYP2A6 data for CAS 898415-90-2 must be measured for procurement decisions.
- [1] Yamaguchi Y, Akimoto I, Motegi K, Yoshimura T, Wada K, Nishizono N, Oda K. Synthetic models related to methoxalen and menthofuran-cytochrome P450 (CYP) 2A6 interactions: benzofuran and coumarin derivatives as potent and selective inhibitors of CYP2A6. Chem Pharm Bull. 2013;61(10):997-1001. View Source
